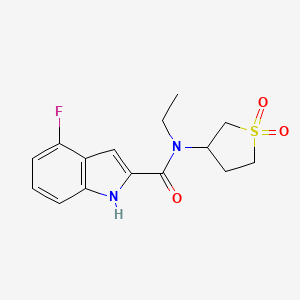
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to activate immune cells. 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide also disrupts the blood supply to tumors by causing the blood vessels to become leaky and allowing immune cells to enter the tumor. This leads to the death of cancer cells and the reduction in tumor size.
Biochemical and Physiological Effects:
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also causes the blood vessels in tumors to become leaky, which allows immune cells to enter the tumor and attack cancer cells. 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-angiogenic effects, which means it disrupts the blood supply to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer types. It also works by activating the immune system, which could potentially lead to long-lasting anti-tumor effects. However, there are also limitations to using 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments. It has been shown to have toxic effects on the liver and kidneys, which could limit its use in humans. It also has a short half-life, which means it needs to be administered frequently.
Direcciones Futuras
There are several future directions for the study of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and how it activates the immune system. Another direction is to study its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, there is a need to develop more effective and less toxic analogs of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide that could be used in humans. Finally, more research is needed to determine the optimal dosing and administration schedule for 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide in humans.
Métodos De Síntesis
The synthesis of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine to form 4-methylphenylhydrazine sulfonate. This is then reacted with 4,5-dimethylpyrazole-3-carboxylic acid to form 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. The synthesis process has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. It works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors. 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-6-11(7-5-8)14-13(17)12-9(2)10(3)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZLDBRYUXVWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)








